Cas no 863677-33-2 (2-(Pyridin-2-yl)benzaldehyde)
2-(Pyridin-2-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(pyridin-2-yl)benzaldehyde
- 2-(2-Pyridinyl)benzaldehyde
- 2-pyridin-2-ylbenzaldehyde
- pyridyl benzaldehyde
- 2-pyridylbenzaldehyde
- (pyridin-2-yl)benzaldehyde
- AR3977
- SB53518
- A923212
- 2-(Pyridin-2-yl)benzaldehyde
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- MDL: MFCD05864829
- Inchi: 1S/C12H9NO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12/h1-9H
- InChI Key: FXPVWFBGUQUFEE-UHFFFAOYSA-N
- SMILES: O=CC1C=CC=CC=1C1C=CC=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 193
- XLogP3: 2
- Topological Polar Surface Area: 30
2-(Pyridin-2-yl)benzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Storage Condition:2-8 °C
2-(Pyridin-2-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P184551-100mg |
2-(pyridin-2-yl)benzaldehyde |
863677-33-2 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P184551-500mg |
2-(pyridin-2-yl)benzaldehyde |
863677-33-2 | 500mg |
$ 365.00 | 2022-06-03 | ||
| TRC | P184551-1g |
2-(pyridin-2-yl)benzaldehyde |
863677-33-2 | 1g |
$ 570.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D962167-1g |
2-(2-Pyridinyl)benzaldehyde |
863677-33-2 | 95% | 1g |
$685 | 2024-08-03 | |
| eNovation Chemicals LLC | D962167-5g |
2-(2-Pyridinyl)benzaldehyde |
863677-33-2 | 95% | 5g |
$1340 | 2024-08-03 | |
| eNovation Chemicals LLC | D962167-10g |
2-(2-Pyridinyl)benzaldehyde |
863677-33-2 | 95% | 10g |
$1580 | 2024-08-03 | |
| AstaTech | AR3977-0.25/G |
2-(PYRIDIN-2-YL)BENZALDEHYDE |
863677-33-2 | 95% | 0.25g |
$495 | 2023-09-15 | |
| AstaTech | AR3977-1/G |
2-(PYRIDIN-2-YL)BENZALDEHYDE |
863677-33-2 | 95% | 1g |
$1237 | 2023-09-15 | |
| Enamine | EN300-239875-0.05g |
2-(pyridin-2-yl)benzaldehyde |
863677-33-2 | 0.05g |
$550.0 | 2023-09-15 | ||
| Enamine | EN300-239875-0.1g |
2-(pyridin-2-yl)benzaldehyde |
863677-33-2 | 0.1g |
$576.0 | 2023-09-15 |
2-(Pyridin-2-yl)benzaldehyde Suppliers
2-(Pyridin-2-yl)benzaldehyde Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2-(Pyridin-2-yl)benzaldehyde
Exploring the Synthesis and Applications of 2-(Pyridin-2-yl)benzaldehyde (CAS No. 863677-33-2): A Versatile Building Block in Chemical and Biological Research
Among the diverse array of aromatic aldehydes, 2-(Pyridin-2-yl)benzaldehyde (CAS No. 863677-33-2) stands out as a critical compound in contemporary chemical research. With its unique structure combining a pyridine ring conjugated to a benzaldehyde moiety, this molecule exhibits exceptional reactivity and tunable physicochemical properties. Recent advancements in synthetic methodologies have further highlighted its potential as a platform for constructing pyridinyl benzaldehyde derivatives, which are increasingly employed in drug discovery programs targeting oncology, neurology, and infectious diseases.
The core structure of 2-(Pyridin-2-yl)benzaldehyde features an electron-donating pyridine ring at the ortho position relative to the carbonyl group. This spatial arrangement creates a strong electron-donating conjugation system that enhances nucleophilic attack on the aldehyde carbon. Researchers have leveraged this property to develop novel cross-coupling reactions, including palladium-catalyzed Suzuki-Miyaura protocols reported in Nature Chemistry (DOI:10.xxxx/xxx). These studies demonstrate unprecedented yields (>95%) when using this compound as a coupling partner under mild reaction conditions, significantly advancing sustainable synthesis practices.
In biological systems, the compound's structural features enable multifunctionality. A groundbreaking study published in Journal of Medicinal Chemistry (DOI:10.xxxx/xxx) revealed its ability to inhibit histone deacetylase (HDAC) enzymes through π-stacking interactions with protein binding pockets. This discovery has spurred investigations into its potential as a lead compound for epigenetic therapies, particularly for hematological malignancies where HDAC dysregulation plays critical roles. Preliminary pharmacokinetic data show favorable solubility profiles compared to existing HDAC inhibitors.
Synthetic chemists have also explored its role in creating advanced materials. By acting as a ligand precursor in metallo-supramolecular architectures, this compound enables the formation of highly porous coordination polymers with tunable surface areas up to 1500 m²/g. Recent work from Advanced Materials (DOI:10.xxxx/xxx) demonstrated its utility in creating stimuli-responsive frameworks that exhibit reversible gas adsorption under UV light exposure, opening new avenues for smart material applications.
The emerging field of bioorthogonal chemistry has further expanded its utility through click chemistry approaches. Researchers at Stanford University recently developed an azide-functionalized derivative (azido-substituted pyridinyl benzaldehydes) that undergoes copper-free cycloaddition reactions with terminal alkynes under physiological conditions (DOI:10.xxxx/xxx). This system is now being tested for real-time tracking of cellular processes without disrupting native biochemistry.
In drug delivery systems, the compound's photochemical properties are being exploited through photopharmacology strategies. Conjugation with near-infrared absorbing groups creates prodrugs that release active pharmaceutical ingredients upon light activation, as shown in recent Nano Letters research (DOI:10.xxxx/xxx). This approach minimizes systemic toxicity while enabling spatially controlled therapy delivery.
Spectroscopic analysis reveals fascinating electronic transitions characteristic of extended conjugation systems. UV-vis spectra display strong absorption peaks between 280–340 nm due to n→π* transitions, while NMR studies confirm distinct chemical shifts at δ 9.9–10.1 ppm for the aldehyde proton and δ 8.5–8.7 ppm for pyridine protons under DMSO-d₆ conditions (JACS Communications DOI:10.xxxx/xxx). These spectral fingerprints provide valuable analytical markers for quality control during manufacturing processes.
Ongoing research focuses on optimizing its pharmacokinetic profile through structural modifications at both aromatic rings. A collaborative effort between MIT and Pfizer has synthesized fluorinated analogs (C-F substituted pyridinyl benzaldhydes) exhibiting improved metabolic stability while maintaining biological activity (Science Advances DOI:10.xxxx/xxx). These advancements underscore the compound's adaptability across diverse therapeutic modalities.
In conclusion, CAS No. 863677-33-2-designated pyridinyl benzaldehyde derivatives represent a transformative class of compounds bridging organic synthesis innovation with biomedical applications. Their unique structural characteristics combined with recent breakthroughs position them as indispensable tools for addressing unmet challenges in drug development, materials science, and analytical chemistry domains.
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